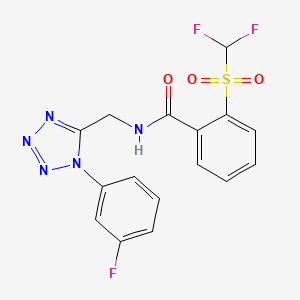

2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

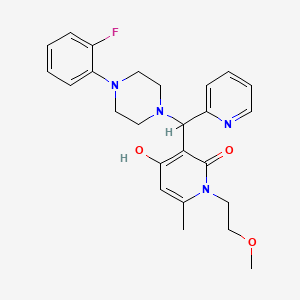

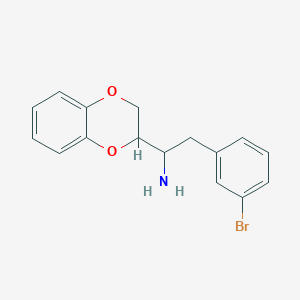

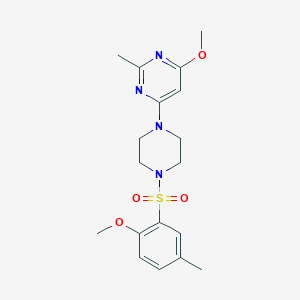

The compound 2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a complex molecule that likely contains multiple functional groups, including a difluoromethylsulfonyl group, a tetrazole ring, and a benzamide moiety. The presence of fluorine atoms and the sulfonyl group suggests that this compound could have interesting electronic properties and potential reactivity due to the electron-withdrawing effects of these groups.

Synthesis Analysis

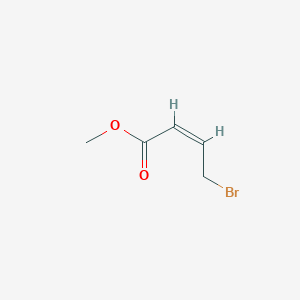

The synthesis of related fluorinated compounds has been demonstrated using fluorinated sulfinate salts as di- and monofluoroalkyl radical precursors in a silver-catalyzed cascade reaction . Although the specific synthesis of 2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities with the compounds studied.

Molecular Structure Analysis

The molecular structure of a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, has been determined by X-ray single-crystal diffraction . This compound shares a similar sulfonamide and benzamide framework with the target molecule, suggesting that the target compound may also crystallize in a monoclinic space group and possess a complex network of intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of similar sulfonamide-containing compounds has been explored through various reactions. For instance, a microwave-assisted Fries rearrangement was used to synthesize a related compound, 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, under catalyst- and solvent-free conditions . This indicates that the target compound might also undergo similar rearrangements or other reactions that exploit the reactivity of the amide or sulfonyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied. For example, the crystal structure of a related benzamide derivative revealed its solid-state properties, including cell parameters and density . The presence of fluorine and sulfonyl groups in the target compound would likely influence its physical properties, such as solubility and melting point, as well as its chemical properties, including acidity and reactivity.

Applications De Recherche Scientifique

Fluoroalkylative Aryl Migration

The chemical compound's derivatives exhibit potential in fluoroalkylative aryl migration, a process crucial for modifying organic molecules' properties by introducing fluorine atoms. This method enhances molecules' stability, bioavailability, and reactivity, making them valuable in developing new materials and pharmaceuticals (Zhengbiao He et al., 2015).

Novel Insecticides

Related compounds have been identified as the foundation for developing novel insecticides like Flubendiamide. These insecticides demonstrate exceptional efficacy against lepidopterous pests, offering a new mode of action distinct from existing commercial insecticides. Their safety profile for non-target organisms further underscores their potential in integrated pest management programs (Masanori Tohnishi et al., 2005).

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have been synthesized and evaluated for anti-inflammatory and analgesic properties, showing significant potential as therapeutic agents. This exploration contributes to the ongoing search for more effective and safer treatments for conditions characterized by inflammation and pain (T. Sharpe et al., 1985).

Herbicide Selectivity Enhancement

The incorporation of fluorine atoms, as seen in compounds related to "2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide," has been shown to significantly alter herbicidal properties. Such modifications can lead to the development of herbicides with improved selectivity and efficacy, important for sustainable agriculture practices (G. Hamprecht et al., 2004).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides, which share structural motifs with the compound of interest, has identified potential applications in managing cardiac arrhythmias. These compounds exhibit class III electrophysiological activity, offering a basis for developing new treatments for heart rhythm disorders (T. K. Morgan et al., 1990).

Orientations Futures

Propriétés

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O3S/c17-10-4-3-5-11(8-10)24-14(21-22-23-24)9-20-15(25)12-6-1-2-7-13(12)28(26,27)16(18)19/h1-8,16H,9H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBXBEJCMMDXPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2527529.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527537.png)

![ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate](/img/structure/B2527538.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2527540.png)

![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)